![molecular formula C7H11NO5S B2637930 Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate CAS No. 2241139-65-9](/img/structure/B2637930.png)
Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate
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Description
“Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate” is a chemical compound with the CAS Number: 2241139-65-9 . It has a molecular weight of 221.23 and its IUPAC name is methyl 3-oxo-1,4-thiazepane-5-carboxylate 1,1-dioxide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate” is 1S/C7H11NO5S/c1-13-7(10)5-2-3-14(11,12)4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate” is a powder that is stored at room temperature .Scientific Research Applications
- Quantitative Structure–Activity Relationship (QSAR) : Computational models (such as comparative molecular field analysis, CoMFA, and comparative molecular similarity indices analysis, CoMSIA) have been developed to predict anti-HIV activity based on the steric, electrostatic, and hydrophobic properties of TTD derivatives .
- Recent Discovery : EN300-6478019 has been used as a reagent for “skeletal editing” of organic molecules by nitrogen atom deletion. This elegant method allows for precise modification of molecular structures .
Anti-HIV Activity
Skeletal Editing by Nitrogen Atom Deletion
properties
IUPAC Name |
methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5S/c1-13-7(10)5-2-3-14(11,12)4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPKDNBDRJIINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCS(=O)(=O)CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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